Carbosulfan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

carbosulfan metabolism and transformation pathways

Primary Metabolic Pathways of Carbosulfan

This compound is metabolized through two main competing Phase I pathways: an activation pathway (the "carbofuran pathway") and a detoxification pathway (the "sulfur oxidation pathway") [1] [2] [3]. The balance between these pathways determines the overall toxicity.

The following diagram illustrates these core metabolic pathways and the resulting metabolites.

Core metabolic pathways of this compound, showing activation to toxic carbofuran and detoxification to sulfinamide.

Human Hepatic Metabolism and CYP Isoforms

In humans, the metabolism of this compound is primarily mediated by hepatic cytochrome P450 (CYP) enzymes [1].

The table below summarizes the quantitative kinetic parameters for this compound metabolism in a panel of ten human liver microsomes, demonstrating significant interindividual variability [1].

| Kinetic Parameter | Carbofuran Pathway (Activation) | Sulfur Oxidation Pathway (Detoxification) |

|---|---|---|

| Fold Variability | 5.9-7.0 fold in ( K_m ) and ( V_{max} ) | Not specified |

| Major Contributing CYP Isoforms | CYP3A4 (~98%), CYP3A5 | CYP2B6 (~37%), CYP3A4 (~57%) |

| Correlation with Marker Activities | CYP3A4 (Omeprazole sulfoxidation, ( r^2=0.96 )) [1] | Not specified |

| Inhibition by Ketoconazole (CYP3A4 inhibitor) | 90-97% inhibition [1] | 47-94% inhibition [1] |

Species Differences in Metabolism

Studies with hepatic microsomes from various mammals, including humans, reveal that the core metabolic pathways are consistent, but qualitative and quantitative differences exist [2].

| Species | Similarities to Humans | Notable Differences |

|---|---|---|

| All Species | Carbofuran pathway favored over detoxification; 3-Hydroxycarbofuran is a main metabolite [2]. | Moderate differences in intrinsic clearance (CLint); up to 6.2-fold for some metabolites [2]. |

| Rat | Metabolite profile largely similar [2]. | Used in in vivo studies; principal metabolites include conjugated 3-keto-7-phenolcarbofuran [3]. |

| Rabbit | Not specified | Only species to significantly produce 7-phenolcarbofuran via carbofuran hydroxylation [2]. |

| Dog | Not specified | Carbofuran not detected due to extremely rapid further metabolism [2]. |

Environmental Transformation and Hydrolysis

In the environment, particularly in water and soil, hydrolysis is the primary initial degradation process for this compound [4] [5]. This non-enzymatic reaction readily converts this compound to carbofuran.

The rate of hydrolysis is highly dependent on pH, proceeding rapidly in acidic conditions (pH < 6.0) [5]. The resulting carbofuran can then be degraded by further hydrolysis (accelerated by high pH), microbial activity, oxidation, and photolysis [4] [5].

A field study in irrigated rice fields quantified this transformation, estimating the half-life of this compound in paddy water to be as short as 27.1 hours, while the carbofuran formed from it reached its maximum concentration in about 32 hours [4].

Experimental Protocols for In Vitro Metabolism

The following diagram outlines a standard experimental workflow for studying this compound metabolism using hepatic microsomes, based on the methodologies from the research.

General workflow for in vitro studies identifying this compound metabolites and responsible enzymes.

Key Methodology Details

- Incubation System: Studies typically use pooled or individual human liver microsomes incubated with this compound (e.g., 1-50 µM) in a NADPH-regenerating system at 37°C to facilitate cytochrome P450-mediated metabolism [1] [2] [3].

- Metabolite Identification & Quantification: Analysis is performed using Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) for initial metabolite screening and LC with tandem Mass Spectrometry (LC-MS/MS) for precise quantification and fragmentation analysis [1] [3].

- Enzyme Kinetics: Metabolite formation data is fitted to the Michaelis-Menten model to determine kinetic parameters ((K_m), (V_{max}), CL

) [1]. - CYP Isoform Identification: This involves three main approaches [1]:

- Chemical Inhibition: Using isoform-selective inhibitors (e.g., ketoconazole for CYP3A4).

- Correlation Analysis: Comparing this compound metabolic rates with known marker enzyme activities across a panel of human liver microsomes.

- Recombinant Enzymes: Incubating this compound with single, cDNA-expressed CYP isoforms to directly confirm activity.

This guide synthesizes the established metabolic picture of this compound. Current research continues to explore its toxicological consequences and methods for environmental remediation [6] [5].

References

- 1. Metabolism of this compound II. Human interindividual ... [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of this compound. I. Species differences in the ... [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound. I. Species differences in the ... [sciencedirect.com]

- 4. Kinetics of this compound hydrolysis to carbofuran and the ... [sciencedirect.com]

- 5. Effect of biochar on dissipation of this compound as an example [sciencedirect.com]

- 6. Carbonsulfan-induced physiological, histopathological ... [nature.com]

carbosulfan hydrolysis products and behavior

Mammalian Metabolic Pathways and Kinetics

In mammals, hepatic cytochrome P450 enzymes mediate two primary competing pathways for carbosulfan biotransformation [1] [2] [3].

- Activation Pathway (Carbofuran Pathway): This involves the cleavage of the nitrogen-sulfur (N-S) bond, producing carbofuran and dibutylamine. Carbofuran is a significantly more toxic insecticide and is further metabolized through hydroxylation into other toxic compounds like 3-hydroxycarbofuran and 3-ketocarbofuran [1] [3].

- Detoxification Pathway (Sulfur Oxidation Pathway): This involves the oxidation of the sulfur atom, leading to the formation of This compound sulfinamide [1] [2].

Studies with human liver microsomes show the activation pathway is dominant, primarily catalyzed by the CYP3A4 enzyme, with contributions from CYP3A5. The detoxification pathway is mainly catalyzed by CYP2B6 and CYP3A4 [2].

The table below summarizes the key metabolites and their roles:

| Metabolite Name | Pathway | Role / Toxicity |

|---|---|---|

| Carbofuran | Carbofuran Pathway | Primary activation product; more toxic than parent compound [1] [3] |

| 3-Hydroxycarbofuran | Carbofuran Pathway | Major toxic metabolite [1] |

| 3-Ketocarbofuran | Carbofuran Pathway | Toxic metabolite [1] [3] |

| Dibutylamine | Carbofuran Pathway | By-product of N-S bond cleavage [1] |

| This compound Sulfinamide | Sulfur Oxidation | Detoxification product [1] [2] |

| 7-Phenolcarbofuran | Carbofuran Pathway | Metabolite found in some species (e.g., rabbit) [1] |

Environmental Hydrolysis and Degradation

In the environment, particularly in water and soil, this compound primarily undergoes hydrolysis to form carbofuran, which subsequently degrades into other metabolites [4].

- Primary Hydrolysis: The main reaction is the hydrolysis of this compound to carbofuran [4]. This reaction occurs more rapidly in water than in soil solution.

- Subsequent Degradation: The resulting carbofuran is further degraded into metabolites including 3-hydroxycarbofuran and 3-ketocarbofuran [4]. This sequential process means that assessing environmental impact requires considering both the parent compound and its transformation products.

- Persistence: this compound and carbofuran are considered to have low persistence in water and medium persistence in the soil solution of tropical irrigated rice fields. However, both can persist at concentrations above safety limits for human and environmental health [4].

Experimental Protocols for In Vitro Metabolism

To study the mammalian metabolism of this compound in vitro, the following methodology can be employed, based on studies with hepatic microsomes [1] [3].

Incubation System

- Hepatic Microsomes: Utilize pooled liver microsomes from the species of interest (e.g., human, rat, mouse). Microsomes are subcellular fractions containing cytochrome P450 enzymes [1].

- Incubation Mixture: The typical reaction mixture includes:

- Microsomal protein (e.g., 0.5 mg/mL)

- This compound substrate (at varying concentrations, e.g., 5-500 µM, to determine kinetics)

- Cofactor: An NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂) to supply energy for the CYP enzymes [3].

- Control Incubations: Perform control incubations without the NADPH-regenerating system or without the microsomal protein to confirm that the reactions are enzyme-dependent [1].

Metabolite Identification and Quantification

- Reaction Termination: Stop the reactions after a defined incubation period (e.g., 30-60 minutes) by adding a solvent like acetonitrile [3].

- Analysis by LC-MS/MS:

- Instrumentation: Liquid chromatography coupled with a mass spectrometer, such as a time-of-flight (TOF) mass spectrometer for initial screening or a triple quadrupole for quantification [1] [3].

- Identification: Metabolites are identified by comparing their accurate masses and retention times to those of authentic standards. The exact masses of protonated molecules ([M+H]⁺) for this compound and its metabolites are used for detection [3].

- Quantification: Use multiple reaction monitoring (MRM) for high sensitivity and selectivity. Metabolite formation is quantified based on standard curves [2] [3].

Enzyme Kinetics and CYP Isoform Identification

- Kinetic Analysis: Incubate this compound at a range of concentrations with a fixed amount of enzyme source. Plot the metabolite formation rate against substrate concentration to determine kinetic parameters (Km, Vmax, CL

) [1] [2]. - Enzyme-Specific Metabolism:

- Chemical Inhibition: Use specific chemical inhibitors for CYP isoforms (e.g., ketoconazole for CYP3A4) in human liver microsomes to observe the reduction in metabolite formation [2].

- Recombinant Enzymes: Incubate this compound with individual cDNA-expressed human CYP isoforms (e.g., CYP1A2, 2B6, 2C19, 2D6, 3A4, 3A5) to identify which ones are capable of producing the metabolites [2].

- Correlation Analysis: Correlate the rate of this compound metabolism in a panel of individual human liver microsomes with the known marker activity levels of specific CYP isoforms [2].

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of this compound in biological systems, showing the competition between activation and detoxification.

This compound is metabolized via two main cytochrome P450-mediated pathways: activation to more toxic products and detoxification.

Toxicological Implications of Metabolites

The transformation of this compound has significant toxicological consequences because the process often generates products more toxic than the original compound.

- Increased Toxicity: The activation pathway produces carbofuran, which has a much lower LD₅₀ (8 mg/kg in rats) compared to this compound (185-250 mg/kg in rats) [3]. Metabolites like 3-hydroxycarbofuran and 3-ketocarbofuran also contribute to overall toxicity [1].

- Developmental Neurotoxicity: Studies in rats have shown that embryonic exposure to this compound can lead to developmental disability, oxidative stress in the brain, a decline in acetylcholinesterase activity, and histopathological changes in the cerebellum [5].

- Oxidative Stress in Aquatic Life: In aquatic invertebrates like Tubifex tubifex, this compound exposure induces a dose-dependent increase in oxidative stress biomarkers (CAT, SOD, MDA) and causes histopathological damage, indicating a broader ecological risk [6].

References

- 1. Metabolism of this compound. I. Species differences in the ... [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of this compound II. Human interindividual ... [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound. I. Species differences in the ... [sciencedirect.com]

- 4. Kinetics of this compound hydrolysis to carbofuran and the ... [hero.epa.gov]

- 5. This compound exposure during embryonic period can cause ... [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonsulfan-induced physiological, histopathological ... [nature.com]

Whitepaper: The Environmental Fate and Degradation of Carbosulfan

Abstract Carbosulfan, a broad-spectrum N-methylcarbamate insecticide, is a pro-insecticide that undergoes rapid metabolic activation to its more toxic counterpart, carbofuran. Its environmental persistence and transformation pathways are critical for understanding ecological risk. This whitepaper synthesizes current data on the physicochemical properties, environmental distribution, and biotic/abiotic degradation pathways of this compound. It provides standardized quantitative data tables and detailed experimental protocols for key assays, serving as a technical reference for environmental scientists and toxicologists.

Physicochemical Properties & Environmental Partitioning

The behavior of this compound in the environment is governed by its intrinsic physicochemical properties. The following table summarizes key parameters that influence its fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance & Conditions |

|---|---|---|

| Molecular Formula | C₂₀H₃₂N₂O₃S | - |

| Molecular Weight | 380.55 g/mol | - |

| Water Solubility | 0.03 - 0.04 mg/L | Very low solubility; indicates high potential for sorption to soil organic matter. |

| Log Pow (Octanol-Water Partition Coefficient) | 5.4 - 6.2 (approx.) | Highly lipophilic; high potential for bioaccumulation in aquatic organisms. |

| Vapor Pressure | ~ 0.048 mPa (25°C) | Very low volatility; minimal loss to the atmosphere via volatilization. |

| Henry's Law Constant | ~ 3.8 x 10⁻⁴ Pa·m³/mol | Suggests volatilization from water bodies is not a significant dissipation pathway. |

| Soil Adsorption Coefficient (Koc) | 1,000 - 5,000 mL/g | High to very high adsorption potential; mobility in soil is very low. |

The interplay of these properties determines the primary environmental compartments where this compound will reside. The following diagram illustrates its partitioning logic.

Diagram: Environmental partitioning logic of this compound post-application.

Degradation Pathways & Metabolites

This compound degrades through both abiotic (hydrolysis, photolysis) and biotic (microbial, enzymatic) pathways. A central feature is its rapid conversion to carbofuran.

2.1 Primary Biotic Degradation Pathway In soil and biological systems, this compound is rapidly metabolized via hydrolysis of the N-S bond.

Table 2: Primary Metabolites of this compound

| Metabolite | Structure Relationship | Toxicity & Significance |

|---|---|---|

| Carbofuran | Formed by hydrolytic cleavage of the N-S bond. | Highly toxic acetylcholinesterase inhibitor; primary toxicant. |

| Carbofuran-7-phenol | Hydrolysis of the carbamate ester of carbofuran. | Major degradation product; significantly lower toxicity. |

| 3-Hydroxy-carbofuran | Hydroxylation of the aromatic ring of carbofuran. | Oxidative metabolite; retains anticholinesterase activity. |

The metabolic activation and subsequent degradation pathway is as follows:

Diagram: Primary metabolic pathway of this compound to key metabolites.

Experimental Protocols for Fate and Degradation Studies

3.1 Protocol for Aerobic Soil Metabolism Study (OECD 307)

Objective: To determine the rate of degradation and identify major metabolites of this compound under aerobic conditions in soil.

Materials:

- Test Substance: ¹⁴C-radiolabeled this compound (ring-labeled).

- Soil: Three representative soils (e.g., varying in pH, clay, and organic carbon content).

- Apparatus: Biometer flasks or similar closed systems with CO₂ traps (e.g., NaOH solution).

Methodology:

- Soil Preparation: Sieve soil (<2 mm) and adjust to 40-60% of its maximum water-holding capacity. Pre-incubate for a week at 20°C ± 2°C.

- Application: Apply the ¹⁴C-carbosulfan (e.g., 10 mg/kg soil) in a small volume of a suitable organic solvent (e.g., acetone) evenly to a portion of the soil. Mix this with the bulk of the soil to ensure homogeneous distribution.

- Incubation: Transfer soil (e.g., 100 g dry weight equivalent) to biometer flasks. Seal and incubate in the dark at 20°C ± 2°C.

- Sampling & Analysis:

- CO₂ Trapping: Analyze the CO₂ trap (NaOH) at regular intervals by liquid scintillation counting (LSC) to measure ¹⁴CO₂ evolution.

- Soil Extraction: Sacrifice replicate flasks at time zero, 1, 3, 7, 14, 30, 60, and 90 days.

- Extract soil with an appropriate solvent (e.g., acetonitrile:water, 9:1 v/v) via shaking and/or sonication.

- Analysis: Quantify parent compound and metabolites in the extract using HPLC with UV/FLD detection and radio-HPLC for ¹⁴C mass balance. Identify metabolites via HPLC-MS/MS.

- Data Analysis: Model the degradation data to calculate the half-life (DT₅₀) using a first-order kinetics model:

C_t = C_0 * e^(-kt), where DT₅₀ = ln(2)/k.

3.2 Protocol for Aqueous Photolysis Study (OECD 316)

Objective: To determine the rate and pathway of this compound degradation by simulated sunlight.

Materials:

- Test Substance: this compound and ¹⁴C-labeled this compound.

- Apparatus: Solar simulator (Xenon arc lamp with appropriate filters to match sunlight), quartz reaction vessels, cooling system, actinometer.

Methodology:

- Solution Preparation: Prepare an aqueous solution of this compound in buffered pure water (pH 5, 7, 9) at a concentration below its water solubility.

- Irradiation: Place the solution in quartz vessels and expose to the solar simulator. Maintain a constant temperature (e.g., 25°C). Include dark controls (wrapped in foil) for each pH.

- Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 1, 3, 6, 12, 24 hours).

- Analysis: Analyze samples by HPLC-UV/MS to quantify the disappearance of this compound and formation of photoproducts. Use the actinometer to quantify photon flux.

- Data Analysis: Calculate the direct photolysis half-life.

Quantitative Degradation Data

The following table compiles degradation half-lives (DT₅₀) for this compound and its primary metabolite, carbofuran, under various conditions.

Table 3: Environmental Degradation Half-Lives (DT₅₀)

| Compound | Matrix/Condition | Typical DT₅₀ (Range) | Key Influencing Factors |

|---|---|---|---|

| This compound | Soil, Aerobic | 1 - 7 days | Rapid conversion to carbofuran. Faster in soils with high microbial activity and moisture. |

| This compound | Water, Hydrolysis (pH 7, 25°C) | 5 - 20 days | Highly pH-dependent; faster under acidic and alkaline conditions vs. neutral. |

| This compound | Water, Photolysis | 10 - 50 days | Dependent on light intensity, water turbidity, and depth. |

| Carbofuran | Soil, Aerobic | 30 - 120 days | Soil type, pH, and microbial community structure. Longer persistence in dry, sterile conditions. |

| Carbofuran | Water, Hydrolysis (pH 7, 25°C) | 100 - 300 days | Stable at neutral pH; rapid hydrolysis at high pH (>9). |

The experimental workflow for determining these parameters in soil is summarized below.

Diagram: Aerobic soil degradation study workflow (OECD 307).

Conclusion and Environmental Impact Summary

This compound exhibits a dualistic environmental fate. The parent compound is not persistent but acts as a transient reservoir for its more stable and significantly more toxic metabolite, carbofuran. Its high Koc limits leaching, making runoff and erosion of soil particles the primary routes for contamination of surface waters. The prolonged persistence of carbofuran in soil and water represents the most significant long-term ecotoxicological risk, particularly to non-target invertebrates and birds. Ongoing research focuses on bioremediation strategies using carbofuran-degrading microbial consortia to mitigate this persistence.

Key Developmental Toxicity Effects of Carbosulfan

| Effect Category | Specific Observations | Test System | Key Quantitative Findings |

|---|---|---|---|

| Growth & Morphological Alterations | Reduced body weight, structural anomalies in fetuses [1] | Rat embryos [1] | Dose-dependent reduction in pup body weight from postnatal day (PND) 1 to PND 35 [1] |

| Epidermal lesions, setal anomalies, clitellar swelling [2] | Tubifex tubifex (aquatic worm) [2] | Altered longitudinal muscles and ruptured mucus channels at sublethal doses (0.831 & 1.632 mg/L) [2] | |

| Neurodevelopmental & Behavioral Effects | Impaired motor function, delayed sensorimotor reflexes (surface righting, cliff avoidance) [1] | Rat pups [1] | Significant delay in righting reflex and cliff avoidance on PND 7-11 [1] |

| Increased anxiety [1] | Adolescent rats [1] | Less time spent in open arms of elevated plus maze [1] | |

| Oxidative Stress & Biochemical Alterations | Increased lipid peroxidation (MDA), decreased antioxidant defense (GSH) [1] | Rat pup brain tissue [1] | Elevated MDA, decreased GSH, reduced activity of antioxidant enzymes (SOD, CAT, GST) [1] |

| Elevated oxidative stress biomarkers (CAT, SOD, MDA) [2] | Tubifex tubifex [2] | Concentration-dependent increase in CAT, SOD, MDA; peak elevation on 14th day of exposure [2] | |

| Cellular & Histopathological Damage | Cerebellar damage, Purkinje cell degeneration [1] | Rat pup brain tissue [1] | Disintegration of longitudinal muscles and continuity of muscle layers [2] |

Standardized Experimental Protocols

For reliable and regulatory-recognized developmental toxicity testing, standardized guidelines define the core methodology.

Prenatal Developmental Toxicity Study (OECD TG 414)

This guideline is the international standard for testing chemical effects on pregnant mothers and developing fetuses [3].

- Animals and Group Size: Typically uses pregnant rats (preferred) or rabbits. Each test and control group should contain enough females to yield approximately 20 animals with implantation sites for examination at necropsy [3].

- Dosing Period: The test substance is administered daily to the pregnant females at least from the day of implantation (e.g., day 6 in rats) until one day prior to the scheduled cesarean section, which is just before the expected day of delivery [3].

- Dose Groups and Route: At least three dose levels and a concurrent control group are used. The route of administration should ideally mimic potential human exposure, most commonly oral gavage (to ensure precise dosing) or via diet/water [4] [3].

- Endpoint Measurements:

In Vitro and Mechanistic Bioassays

New Approach Methodologies (NAMs) like the zebrafish model provide a complementary tool for mechanistic insight.

- Zebrafish Embryo Toxicity Screening: Early life stage zebrafish are exposed to the chemical from 6 hours post-fertilization (hpf) up to 120 hpf [5]. This model is valuable for high-throughput screening of morphological defects (e.g., yolk sac edema, craniofacial malformations) and for subsequent transcriptomic analysis to identify disrupted pathways, such as neurodevelopment, prior to the onset of visible malformations [5].

Mechanism of Action: A Pathway to Toxicity

Carbosulfan's developmental toxicity is primarily driven by two interconnected mechanisms: inhibition of acetylcholinesterase and induction of oxidative stress. The following diagram illustrates the cascade of cellular events leading to adverse developmental outcomes.

This pathway illustrates the cascade from this compound exposure to adverse developmental outcomes [1] [6] [2].

Conclusion

Evidence from animal and invertebrate studies demonstrates that this compound is a developmental toxicant. Its adverse effects are mediated through AChE inhibition and significant oxidative stress, leading to neurobehavioral deficits, growth retardation, and cellular damage. Regulatory guidelines provide a robust framework for its hazard assessment, while emerging models like zebrafish offer insights into conserved toxicity pathways.

References

- 1. This compound exposure during embryonic period can cause ... [sciencedirect.com]

- 2. Carbonsulfan-induced physiological, histopathological ... [nature.com]

- 3. Test No. 414: Prenatal Developmental Toxicity Study [oecd.org]

- 4. Redbook 2000: IV.C.9.b. Guidelines for Developmental ... [fda.gov]

- 5. Phenotypically anchored transcriptomics across diverse ... [frontiersin.org]

- 6. (JMPR 2003) this compound [inchem.org]

Key Oxidative Stress Biomarkers in Carbosulfan Toxicity

Exposure to the carbamate insecticide carbosulfan induces a clear oxidative stress response across different biological models. The table below summarizes the most consistently reported biomarkers and the alterations observed in recent studies.

| Biomarker | Type / Role | Reported Alteration | Experimental Model | Significance |

|---|---|---|---|---|

| Catalase (CAT) | Antioxidant Enzyme | Significant Increase [1] [2] | Tubifex tubifex | Indicates response to H₂O₂ accumulation |

| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Significant Increase [1] [2] | Tubifex tubifex | Indicates response to elevated superoxide (O₂•⁻) radicals |

| Malondialdehyde (MDA) | Lipid Peroxidation Product | Significant Increase [1] [2] | Tubifex tubifex | Key marker of oxidative damage to cell membranes |

| Glutathione (GSH) | Non-enzymatic Antioxidant | Altered Levels [3] | Rat Model (Wistar) | Depletion indicates consumption of antioxidant reserves |

Experimental Models & Toxicological Protocols

The data on this compound toxicity comes from standardized experiments in both aquatic and mammalian models.

Aquatic Invertebrate Model (Tubifex tubifex ): This benthic worm is used as a bioindicator for aquatic ecotoxicology. Key experimental parameters from recent studies include:

- Acute Toxicity (LC50): The 96-hour LC50 (median lethal concentration) was determined to be 8.31 mg/L [1] [2].

- Sub-lethal Exposure: Studies examined effects at two sub-lethal concentrations, 0.831 mg/L and 1.632 mg/L, over a 14-day period. The maximum elevation of CAT, SOD, and MDA was observed on the 14th day of exposure [1] [2].

- Biomarker Analysis: Enzyme activities (CAT, SOD) and MDA levels are typically measured in tissue homogenates using established spectrophotometric assays [1].

Mammalian Model (Rattus norvegicus ): Rat studies provide insights into mammalian toxicity, particularly developmental neurotoxicity.

- Exposure Regimen: Pregnant female Wistar rats were orally administered this compound (10, 20, or 30 mg/kg body weight) from embryonic day 1 (ED 1) to ED 15 [3].

- Biomarker Analysis: In these studies, oxidative stress in the pup brain was assessed by measuring levels of lipid peroxides and the antioxidant glutathione (GSH) [3].

The experimental workflow for assessing oxidative stress in these models can be visualized as follows:

Experimental workflow for assessing this compound-induced oxidative stress.

Molecular Mechanisms and Signaling Pathways

This compound toxicity operates through interconnected mechanisms that lead to oxidative damage.

- Inhibition of Acetylcholinesterase (AChE): As a carbamate insecticide, this compound's primary mode of action is the reversible inhibition of AChE, leading to acetylcholine accumulation and disrupted synaptic transmission [2].

- Reactive Oxygen Species (ROS) Generation: this compound exposure induces the overproduction of ROS, creating an imbalance that overwhelms the antioxidant defense system [1] [2].

- Disruption of Energy Metabolism: Molecular docking studies indicate that this compound interacts with cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. This interaction can disrupt cellular energy production (ATP synthesis) and further amplify ROS generation [1].

- Oxidative Damage to Macromolecules: The surge in ROS causes direct cellular injury, notably:

- Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, producing toxic aldehydes like MDA, which serves as a reliable marker for this type of damage [1] [4].

- Damage to Proteins and DNA: Oxidative stress can also lead to protein carbonylation and DNA base modifications (e.g., formation of 8-hydroxydeoxyguanosine), although these were not the focus in the primary this compound studies retrieved [4].

The interplay between these mechanisms and the antioxidant response is outlined below:

Proposed pathway of this compound-induced oxidative stress and biomarker response.

Analytical Methods & Human Health Risk

For researchers, accurate measurement is crucial. Here are the key analytical and risk assessment considerations.

Analytical Methods for Biomarker Quantification:

- Spectrophotometry: Commonly used for measuring enzyme activities (SOD, CAT) and MDA levels in tissue homogenates [1].

- Chromatographic Techniques (HPLC-MS/MS): This is the gold standard for sensitive and specific quantification of pesticide residues and their metabolites in food and environmental samples. It is crucial for exposure assessment, as seen in a 2024 study monitoring this compound in dates [5].

Human Health Risk Assessment:

- Metabolites: this compound degrades into metabolites like carbofuran and 3-hydroxycarbofuran, which are often more toxic than the parent compound [5].

- Hazard Quotient (HQ): A recent risk assessment for this compound residues in dates calculated that all Hazard Quotient (HQ) values were below the safety limit of 1.0 for both adults and children, suggesting no immediate adverse health risk from that specific exposure scenario [5].

References

- 1. Carbonsulfan-induced physiological, histopathological, and... [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonsulfan-induced physiological, histopathological ... [nature.com]

- 3. This compound exposure during embryonic period can cause ... [sciencedirect.com]

- 4. sciencedirect.com/topics/veterinary-science-and-veterinary-medicine... [sciencedirect.com]

- 5. HPLC-MS/MS monitoring and health risk assessment of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Carbosulfan Neurotoxicity in Mammalian Systems

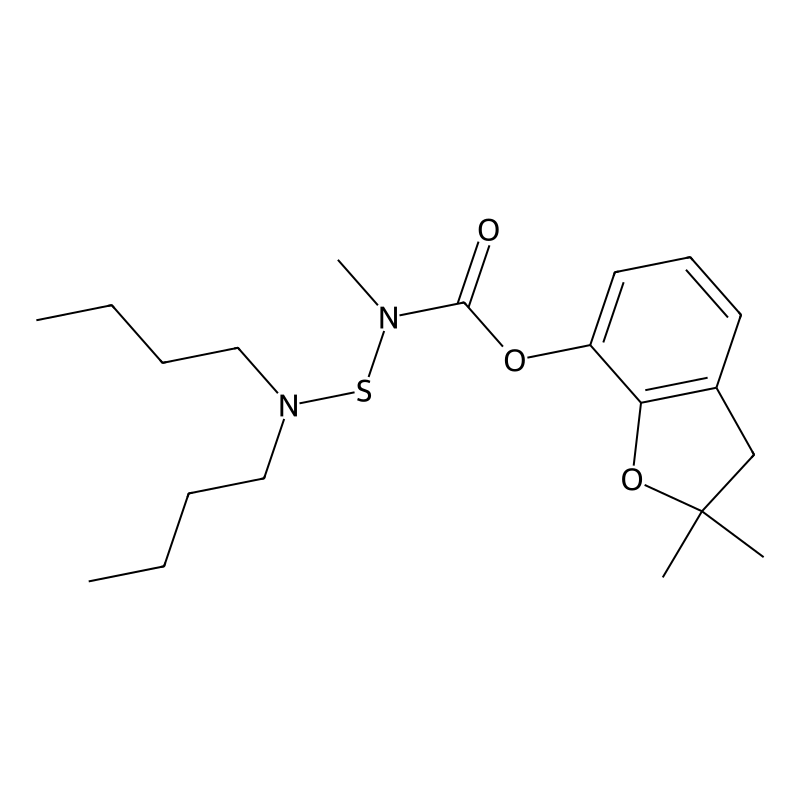

Introduction to Carbosulfan and Its Neurotoxic Potential

This compound (C₂₀H₃₂N₂O₃S) is a broad-spectrum carbamate insecticide belonging to the benzofuranyl methylcarbamate chemical class that has seen widespread agricultural application despite growing concerns about its neurotoxic effects on mammalian systems. As a cholinesterase-inhibiting pesticide, this compound functions primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for terminating synaptic transmission by breaking down the neurotransmitter acetylcholine. This inhibition leads to excessive acetylcholine accumulation in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects throughout the central and peripheral nervous systems. The Joint Meeting on Pesticide Residues (JMPR) has established an acceptable daily intake of 0-0.01 mg/kg body weight based on neurotoxicity endpoints, reflecting the compound's significant neurotoxic potential in mammalian systems [1].

Unlike organophosphates that form irreversible bonds with AChE, carbamates like this compound create reversible carbamylated complexes with the enzyme, typically resulting in shorter-lasting neurological effects. However, this compound presents additional complexities due to its metabolic activation to more toxic compounds, primarily carbofuran and 3-hydroxycarbofuran, which exhibit greater cholinesterase inhibition potency than the parent compound. This metabolic transformation occurs across species, including rats, mice, dogs, rabbits, minipigs, monkeys, and humans, as demonstrated in hepatic microsomal studies [2]. The lipophilic nature of this compound enables efficient penetration across the blood-brain barrier, facilitating direct effects on the central nervous system that manifest in functional and behavioral alterations in exposed mammals.

Chemical Properties and Metabolic Activation

Basic Chemistry and Environmental Fate

This compound is chemically designated as [2,3-dihydro-2,2-dimethyl-7-benzofuranyl [(dibutylamino)thio]methylcarbamate] and characterized by its dibutylaminosulfenyl moiety attached to a carbamate functional group. This molecular configuration contributes to its moderate lipophilicity, which influences both its environmental distribution and biological uptake. The compound is primarily applied as a soil treatment or seed-coating agent in agricultural practices, leading to potential absorption by crops and subsequent dietary exposure risks [3]. In environmental matrices, this compound undergoes relatively rapid transformation through both chemical hydrolysis and enzymatic degradation, with the primary metabolites often exhibiting greater toxicity and persistence than the parent compound.

Metabolic Activation and Toxicokinetics

The metabolic activation of this compound represents a critical determinant of its neurotoxic potential, with two primary pathways identified in mammalian systems:

Carbofuran Pathway: This predominant route involves the cleavage of the nitrogen-sulfur bond (N-S), yielding carbofuran and dibutylamine. Carbofuran, the primary metabolite, undergoes further enzymatic hydroxylation to form 3-hydroxycarbofuran and/or 7-phenolcarbofuran, which subsequent oxidation converts to 3-ketocarbofuran or 3-hydroxy-7-phenolcarbofuran, respectively [2]. These metabolites ultimately form 3-keto-7-phenolcarbofuran through comprehensive oxidation.

Sulfur Oxidation Pathway: This alternative metabolic route entails the initial oxidation of sulfur to form this compound sulfinamide, which represents a detoxification pathway compared to the carbofuran route [2].

Table 1: Major this compound Metabolites and Their Neurotoxic Potential

| Metabolite | Formation Pathway | Toxicity Relative to Parent | Cholinesterase Inhibition |

|---|---|---|---|

| Carbofuran | N-S bond cleavage | Higher | Potent |

| 3-Hydroxycarbofuran | Hydroxylation of carbofuran | Higher | Potent |

| 3-Ketocarbofuran | Oxidation of 3-hydroxycarbofuran | Moderate | Moderate |

| This compound sulfinamide | Sulfur oxidation | Lower | Weak |

Species-specific variations in this compound metabolism have been documented through in vitro studies using hepatic microsomes from humans, rats, mice, dogs, rabbits, minipigs, and monkeys. While 3-hydroxycarbofuran constitutes the primary metabolite across all species examined, qualitative and quantitative differences in secondary metabolic profiles exist [2]. Notably, rabbit liver microsomes demonstrate unique capability to metabolize carbofuran via hydroxylation to 7-phenolcarbofuran, while canine systems rapidly metabolize carbofuran, preventing its accumulation. These interspecies differences in metabolism must be considered when extrapolating neurotoxicity data between experimental animals and humans.

The following diagram illustrates the primary metabolic pathways of this compound in mammalian systems:

Figure 1: Metabolic Pathways of this compound in Mammalian Systems. The carbofuran pathway produces increasingly toxic metabolites with potent cholinesterase inhibition activity, while the sulfur oxidation pathway represents a detoxification route.

Mammalian Neurotoxicity Profiles

Developmental Neurotoxicity

Gestational exposure to this compound produces significant neurodevelopmental abnormalities in mammalian models, particularly when exposure occurs during critical periods of organogenesis. Experimental studies administering this compound to pregnant Wistar rats from embryonic day 1-15 demonstrated dose-dependent reductions in offspring body weight and marked delays in achieving developmental milestones. Exposed pups exhibited impaired performance in behavioral assessments including the surface righting reflex, negative geotaxis response, and cliff avoidance tests, indicating substantial neuromotor development deficits [4]. These functional impairments correlated with biochemical alterations in cerebellar tissue, including elevated lipid peroxidation products and disrupted antioxidant defense systems, suggesting oxidative stress-mediated neurotoxicity.

The cerebellum appears particularly vulnerable to developmental this compound exposure, with histopathological examinations revealing significant damage to cerebellar Purkinje cells and granular layer disorganization. This selective vulnerability likely contributes to the observed motor coordination deficits in exposed animals. Additionally, animals developmentally exposed to this compound display heightened anxiety-like behaviors in adolescence and adulthood when assessed using the elevated plus maze paradigm, suggesting long-term alterations in neural circuits regulating emotional responses [4]. These findings indicate that gestational this compound exposure produces persistent neurobehavioral abnormalities that extend beyond the immediate exposure period, potentially resulting from disrupted neural development and oxidative damage to vulnerable brain regions.

Molecular Mechanisms and Oxidative Stress

Beyond its primary action as a cholinesterase inhibitor, this compound triggers secondary neurotoxic mechanisms involving oxidative stress and cellular damage in mammalian neural tissue. Experimental studies have demonstrated that this compound exposure significantly increases lipid peroxidation in brain regions including the cerebellum, cortex, and hippocampus, as measured by elevated malondialdehyde (MDA) levels [4]. This oxidative damage coincides with depletion of antioxidant reserves, including reduced glutathione (GSH), and altered activities of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), creating a pro-oxidant state within neural tissue.

The oxidative stress induced by this compound contributes to neuronal damage through multiple pathways, including mitochondrial dysfunction, membrane integrity disruption, and initiation of apoptotic signaling cascades. Molecular docking studies have demonstrated strong interactions between this compound and key stress biomarker enzymes, interfering with their activities and potentially exacerbating oxidative damage [5]. Additionally, interactions with cytochrome c oxidase indicate disruption of cellular energy production processes, potentially contributing to neuronal dysfunction and death. These multifaceted mechanisms highlight that this compound neurotoxicity extends beyond transient cholinesterase inhibition to include persistent oxidative damage that may underlie long-term neurological deficits following exposure.

Experimental Models and Methodologies

In Vivo Mammalian Neurotoxicity Assessment

Comprehensive assessment of this compound neurotoxicity employs standardized rodent models with detailed functional and behavioral test batteries. The typical experimental workflow involves exposure regimens ranging from acute to subchronic durations, followed by systematic evaluation of neurobehavioral parameters, biochemical analyses, and histopathological examination. For developmental neurotoxicity assessment, exposure typically occurs during critical periods of gestation, with offspring evaluated throughout postnatal development [4].

Table 2: Standard Neurobehavioral Test Battery for this compound Neurotoxicity Assessment

| Test Domain | Specific Assays | Parameters Measured | Significance in this compound Exposure |

|---|---|---|---|

| Neuromotor Development | Surface righting reflex, Negative geotaxis, Cliff avoidance | Time to complete response, Success rate | Delayed achievement of developmental milestones |

| Motor Function & Coordination | Rotarod, Grip strength, Foot splay | Endurance time, Latency to fall, Stride length | Impaired coordination and muscle weakness |

| Exploratory & Anxiety-like Behavior | Open field, Elevated plus maze | Entries into open areas, Time in center, Rearing frequency | Increased anxiety-like behavior |

| Cognitive Function | Morris water maze, Passive avoidance | Escape latency, Retention time | Learning and memory deficits |

The experimental protocol typically involves dose-range finding studies followed by definitive experiments with multiple dose levels, including environmentally relevant concentrations. Animals are randomly assigned to treatment groups with appropriate sample sizes to ensure statistical power. For developmental studies, dosing occurs during specific gestational windows, with cross-fostering of pups to control for maternal care effects. Behavioral testing follows a standardized temporal sequence to avoid interference between tests, with all assessments conducted by observers blinded to treatment conditions to minimize bias [4].

Biochemical and Molecular Assessments

Cholinesterase activity measurement represents a cornerstone of this compound neurotoxicity assessment, typically employing the method of Ellman et al. (1961) with modifications for specific tissues [6] [4]. This spectrophotometric assay measures the rate of thiocholine production when acetylthiocholine serves as substrate, in the presence of dithiobisnitrobenzoate (DTNB). Tissues are homogenized in appropriate buffers (typically 0.1 M phosphate buffer, pH 8.0), and supernatants obtained after centrifugation are incubated with substrate and DTNB. The change in absorbance at 412 nm is monitored continuously, with enzyme activity calculated using the extinction coefficient of the thionitrobenzoate anion and normalized to protein content.

Oxidative stress biomarkers provide complementary data on this compound's secondary neurotoxic mechanisms. Standard protocols include:

- Lipid peroxidation assessed by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay, with absorbance measured at 532-535 nm [4] [7].

- Antioxidant enzymes including superoxide dismutase (SOD) measured by inhibition of epinephrine auto-oxidation at 480 nm, catalase (CAT) assessed by monitoring H₂O₂ decomposition at 240 nm, and glutathione peroxidase (GPx) measured by NADPH oxidation at 340 nm in the presence of glutathione reductase and cumene hydroperoxide [4] [7].

- Reduced glutathione (GSH) levels determined using Ellman's reagent (DTNB) with absorbance at 412 nm, following protein precipitation with sulfosalicylic acid [7].

For histopathological examination, neural tissues are typically perfused-fixed with paraformaldehyde, processed through graded alcohols and xylene, embedded in paraffin, sectioned at 4-7 μm thickness, and stained with hematoxylin and eosin or specialized stains (e.g., Nissl for neurons, Kluver-Barrera for myelin). Qualitative and quantitative assessments evaluate neuronal density, pyknosis, vacuolization, glial activation, and structural integrity of specific brain regions [4].

Quantitative Neurotoxicity Data

Toxicity Values and Exposure Thresholds

Comprehensive toxicity assessments have established dose-response relationships for this compound across multiple mammalian species, informing regulatory standards and risk assessment parameters. The Joint Meeting on Pesticide Residues (JMPR) established an acceptable daily intake (ADI) of 0-0.01 mg/kg body weight based on no observed adverse effect levels (NOAELs) of 1.3 mg/kg bw per day in a 2-year mouse study, 1.0 mg/kg bw per day in a 2-year rat study, and 1.3 mg/kg bw per day in a 6-month dog study [1]. These values reflect the species-specific susceptibility to this compound neurotoxicity and form the basis for human health protection standards.

Table 3: Comparative Neurotoxicity Values for this compound in Mammalian Systems

| Species | Study Duration | NOAEL (mg/kg bw/day) | Critical Effects | Source |

|---|---|---|---|---|

| Rat | 2-year | 1.0 | Cholinesterase inhibition, Neurobehavioral changes | JMPR [1] |

| Mouse | 2-year | 1.3 | Cholinesterase inhibition | JMPR [1] |

| Dog | 6-month | 1.3 | Cholinesterase inhibition | JMPR [1] |

| Rat (developmental) | Gestational (ED 1-15) | <2.5 | Developmental delays, Cerebellar damage | Banji et al. [4] |

| Human (hepatic metabolism) | In vitro microsomes | N/A | Production of toxic metabolites | Pharma research [2] |

Neurobehavioral and Biochemical Effects

Dose-dependent neurobehavioral impairments have been quantitatively documented in mammalian models following this compound exposure. Developmental studies in rats demonstrated that in utero exposure to 2.5 mg/kg and 5 mg/kg this compound during embryonic days 1-15 significantly delayed the acquisition of developmental reflexes, with surface righting reflex times increased by approximately 40% and 65%, respectively, compared to controls [4]. These functional deficits coincided with biochemical alterations in cerebellar tissue, including dose-dependent increases in lipid peroxidation (35-75% elevation in MDA levels) and depletion of reduced glutathione (20-45% decrease) in exposed offspring.

The cholinesterase inhibition potency of this compound and its metabolites directly correlates with neurotoxic outcomes. Experimental data indicate that this compound exposure results in 40-70% inhibition of brain acetylcholinesterase activity at doses of 2.5-5 mg/kg in rodent models [4]. This enzymatic inhibition shows regional variation within the brain, with some studies reporting differential susceptibility among brain regions potentially related to variations in cholinesterase molecular forms and local metabolic activation. The temporal pattern of cholinesterase inhibition follows a characteristic trajectory, with maximal inhibition occurring within 1-2 hours after acute exposure and gradual recovery over 24-48 hours, consistent with the reversible nature of carbamate-cholinesterase interactions.

Safety Pharmacology and Risk Assessment Framework

Regulatory Testing Standards

Safety pharmacology assessment of neurotoxic compounds like this compound follows standardized testing frameworks established by international regulatory authorities. The ICH S7A guideline outlines a core battery of safety pharmacology studies focusing on three vital systems: central nervous system (CNS), cardiovascular, and respiratory [8]. For CNS assessment, primary evaluations include general behavioral patterns, locomotor activity, neuromuscular coordination, convulsive threshold, and vigilance states. These assessments employ validated methodologies including functional observation batteries, motor activity monitoring, rotorod tests for coordination, and electroencephalographic measurements where indicated.

The evolving regulatory landscape emphasizes integrated risk assessment approaches that incorporate data from multiple sources, including in vitro systems, non-mammalian models, and traditional mammalian toxicology studies. Recent proposals to modernize the ICH S7A guideline advocate for flexible testing strategies that reflect scientific advancements while maintaining rigorous safety standards [9]. These updated approaches consider species-specific metabolic profiles to ensure relevance to human risk assessment, particularly important for compounds like this compound that exhibit interspecies variation in metabolic activation [2].

Experimental Design Considerations

Optimal study design for this compound neurotoxicity assessment requires careful consideration of exposure paradigms, model selection, and endpoint measurements. For developmental neurotoxicity evaluation, exposure during critical windows of neural development (e.g., embryonic days 7-15 in rats, corresponding to early neurogenesis) is essential for detecting sensitive effects [4]. Study designs should incorporate appropriate sample sizes to ensure statistical power, typically a minimum of 10-12 animals per group for behavioral assessments, with higher numbers (15-20) for developmental studies to account for litter effects.

Dose selection should encompass a range from no observable effect levels to clearly adverse effect levels, typically spanning at least an order of magnitude. Route of administration should reflect likely human exposure scenarios, with oral gavage commonly used for precise dosing and dietary administration representing more environmentally relevant continuous exposure. Study duration must adequately capture both immediate and delayed neurotoxic responses, with developmental studies extending through weaning into adolescence to identify latent effects [4]. Contemporary testing approaches increasingly incorporate molecular endpoints including gene expression profiling, proteomic analysis, and metabolic fingerprinting to elucidate mechanisms and identify potential biomarkers of effect and susceptibility.

Conclusion and Future Directions

This compound represents a significant neurotoxic hazard to mammalian systems through multiple mechanisms, primarily involving cholinesterase inhibition and secondary oxidative stress pathways. The developmental vulnerability to this compound exposure underscores the importance of sensitive testing methods during critical windows of neural development. The metabolic activation of this compound to more toxic compounds, including carbofuran and 3-hydroxycarbofuran, amplifies its neurotoxic potential and complicates risk assessment across species with differing metabolic capabilities.

References

- 1. (JMPR 2003) this compound [inchem.org]

- 2. Metabolism of this compound . I. Species differences in the in vitro... [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism and distribution of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound exposure during embryonic period can cause ... [sciencedirect.com]

- 5. Carbonsulfan-induced physiological, histopathological, and ... [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) fish cholinesterases: biomarkers of neurotoxcity of sublethal... [academia.edu]

- 7. A comparative study on toxicity induced by this compound and ... [sciencedirect.com]

- 8. Overview of safety pharmacology [pubmed.ncbi.nlm.nih.gov]

- 9. Points to consider for revising the ICH S7A guideline on ... [sciencedirect.com]

carbosulfan solubility and environmental stability

Physical-Chemical Properties & Solubility Data

The following table summarizes the key properties of carbosulfan that influence its solubility and environmental distribution.

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| Water Solubility | 0.3 mg L⁻¹ | 25 °C | [1] |

| 0.11 mg L⁻¹ | 20 °C, pH 7 | [2] | |

| Solubility in Organic Solvents | Miscible | Acetone, Toluene | [2] |

| 250,000 mg L⁻¹ | Methanol, Ethyl acetate | [2] | |

| Vapor Pressure | 3.1 x 10⁻⁵ Pa | 20 °C | [1] |

| Octanol-Water Partition Coefficient (Log P) | 6.050 | Estimated | [1] |

| Dissociation Constant (pKa) | 3.15 ± 0.70 | Predicted | [1] |

Transformation and Environmental Stability

This compound is not persistent in the environment and undergoes rapid transformation, primarily through hydrolysis. Its main degradation product is the more toxic insecticide carbofuran [1] [3]. The following table outlines its degradation characteristics.

| Aspect | Key Findings | Experimental Context / Conditions |

|---|---|---|

| Overall Environmental Stability | Low persistence; rapidly degrades in soil and water systems [2]. | Field and laboratory observations. |

| Primary Degradation Pathway | Hydrolysis, particularly in aqueous environments [1] [3]. | -- |

| Key Transformation Product | Carbofuran (major metabolite) [1] [3] [4]. | Formed in soil, water, and plants. |

| Half-life in Paddy Water | Approx. 27 hours (for conversion to carbofuran) [3]. | Field study in irrigated rice fields. |

| Half-life in Soil Solution | Approx. 17 days (for carbofuran) [3]. | Field study in irrigated rice fields. |

| Effect of pH | Decomposes rapidly to carbofuran at pH <7; stable under neutral or alkaline conditions [1]. | Laboratory studies on hydrolysis. |

| Effect of Temperature | Degradation rate increases with temperature (e.g., during food drying processes) [5]. | Observed during apple drying processes. |

The transformation pathway of this compound begins with hydrolysis, where the molecule breaks down into carbofuran. This primary metabolite can then undergo further reactions, including hydrolysis and oxidation, leading to the formation of compounds like 3-hydroxycarbofuran and carbofuran phenol [1] [3] [4].

Diagram: Primary transformation pathway of this compound in the environment, showing initial hydrolysis to carbofuran followed by secondary degradation steps.

Key Experimental Protocols for Stability Assessment

To evaluate the stability and transformation of this compound in environmental matrices or food products, researchers typically employ the following methodological approaches:

- Sample Preparation and Fortification: Homogenize the matrix (e.g., soil, water, plant tissue, or food product). Weigh a representative sample into a container and fortify it with a known concentration of this compound standard, often dissolved in a volatile organic solvent like acetone or acetonitrile [5] [3].

- Incubation Under Controlled Conditions: Expose the fortified samples to controlled environmental factors. This includes:

- Extraction and Cleanup:

- Liquid-Liquid Extraction (LLE): For liquid samples like water, use solvents such as dichloromethane or a mixture to partition analytes [3] [6].

- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): For solid or complex matrices. Involves extracting with acetonitrile followed by a cleanup step using sorbents like Primary-Secondary Amine (PSA) to remove interfering compounds [5].

- Analysis and Quantification:

- Chromatography: Typically use Ultra-High-Performance Liquid Chromatography (UHPLC) or gas chromatography to separate this compound and its metabolites.

- Detection: Tandem Mass Spectrometry (MS/MS) is the preferred method due to its high sensitivity and selectivity, allowing for the detection and confirmation of target compounds at ultra-trace levels [5] [6].

- Kinetic Modeling and Half-life Calculation: Model the concentration data over time using appropriate kinetic models (e.g., first-order decay) to calculate degradation rate constants and half-lives [3].

Key Insights for Researchers

- This compound as a Pro-Insecticide: Its insecticidal activity is primarily due to its rapid transformation into carbofuran, a potent acetylcholinesterase inhibitor, within target organisms and the environment [1] [4].

- Risk Assessment Focus: The environmental and health risks associated with this compound use are largely linked to the persistence and toxicity of its breakdown product, carbofuran, which can be more toxic and mobile [5] [3].

- Processing-Induced Transformation: Food processing techniques like drying can significantly accelerate the conversion of this compound to carbofuran, which is a critical consideration for setting maximum residue limits (MRLs) in food commodities [5].

References

- 1. This compound | 55285-14-8 [chemicalbook.com]

- 2. This compound (Ref: OMS 3022) - AERU [sitem.herts.ac.uk]

- 3. Kinetics of this compound hydrolysis to carbofuran and the ... [sciencedirect.com]

- 4. Absorption, metabolism and distribution of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism insights into the transformation of this compound ... [sciencedirect.com]

- 6. Ultra-trace detection of carbamate pesticides and their ... [sciencedirect.com]

carbosulfan AChE reversible inhibition kinetics

Mechanism of Action and Kinetic Classification

Carbosulfan is a carbamate insecticide whose primary mode of action is the reversible inhibition of AChE [1] [2]. It belongs to the carbamate chemical class (Group 1A) according to the Insecticide Resistance Action Committee [2].

The following diagram illustrates the established catalytic cycle of AChE and the competitive inhibition mechanism by this compound.

This mechanism involves two key stages:

- Carbamylation: The carbamate moiety of this compound binds to the serine residue in the active site of AChE, forming a covalent but reversible carbamylated enzyme complex. This prevents acetylcholine from accessing the active site [1] [3].

- Decarbamylation: The carbamylated complex slowly hydrolyzes, releasing the enzyme back to its free, active state. This reversal is what classifies this compound as a reversible inhibitor, in contrast to organophosphates which cause irreversible inhibition [1] [4].

Key Characteristics and Experimental Data

While specific second-order rate constants (k_i) or dissociation constants (K_d) for this compound are not published in the searched literature, its behavior can be understood from related data and general carbamate properties.

The table below summarizes the available toxicological and inhibitory data for this compound and a related, more toxic metabolite:

| Property | This compound | Carbofuran (Metabolite) | Context & Notes |

|---|---|---|---|

| Inhibition Type | Reversible [1] [2] | Reversible [1] | Carbamates cause reversible carbamylation of the AChE active site. |

| Oral LD50 (Rat) | 90–250 mg/kg bw [5] | Information Missing | Indicates moderate mammalian toxicity. |

| Metabolic Activation | Can be metabolized to carbofuran [6] | Hypertoxic [6] | This compound's toxicity is linked to its conversion to carbofuran. |

| Stability | Unstable in acidic conditions [6] | Information Missing | Hydrolyzes, breaking the N–S bond, releasing -SH species [6]. |

A primary experimental challenge is that this compound itself is unstable and often requires specific conditions for analysis. A 2025 study notes that under typical bioassay conditions (acidic pH), this compound readily hydrolyzes, which can confound the measurement of its direct inhibitory kinetics [6].

Established Experimental Protocols

Research on this compound's interaction with AChE employs both direct and indirect methods. Here is an overview of key protocols:

1. Colorimetric AChE Inhibition Assay (qHTS Platform) This method, used in large-scale screening like the Tox21 program, measures AChE activity by the hydrolysis of acetylthiocholine [7].

- Workflow: AChE (cellular or recombinant) is incubated with test compounds. Detection cocktail containing acetylthiocholine and DTNB is added. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to form a yellow product measurable at 405 nm. Inhibitor presence reduces color formation [7].

- Data Analysis: Dose-response curves are generated through quantitative high-throughput screening (qHTS) to determine IC₅₀ values [7].

2. AChE-Free Colorimetric Detection Based on Hydrolysis A novel 2025 method bypasses AChE to directly detect this compound via its hydrolysis products [6].

- Principle: this compound hydrolyzes under acidic conditions, breaking the N–S bond and releasing reducing sulfide species (-SH). These species inhibit the peroxidase-like activity of a Ti3C2/AuPt nanozyme, reducing color formation in a catalytic reaction [6].

- Procedure: this compound is hydrolyzed in acidic buffer. The hydrolysate is incubated with Ti3C2/AuPt nanozyme and substrates (OPD & H₂O₂). The resulting solution absorbance is measured; the signal decrease is proportional to this compound concentration [6].

3. Molecular Docking Analysis

- Purpose: To understand the binding interaction and relative inhibitory potency at the atomic level [7].

- Procedure: The 3D structure of this compound is docked into the crystal structure of AChE. Software simulates the binding pose, affinity, and key molecular interactions within the enzyme's active site gorge [7].

Key Insights for Researchers

- Focus on the Active Metabolite: The kinetic profile you measure for this compound may largely reflect the activity of its hydrolysis product, carbofuran, a known hypertoxic AChE inhibitor [6].

- Assay Choice is Critical: Be aware that "AChE inhibition assays" may not distinguish between this compound and its metabolites. The newer AChE-free methods that leverage its hydrolysis behavior can offer more selective detection [6].

- Explore Metabolic Activation: The Tox21 program screens AChE inhibition both with and without metabolic activation systems like human liver microsomes. This is crucial for identifying pro-inhibitors like triazophos, which could also be relevant for this compound [7].

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Insecticide Resistance Action Committee [irac-online.org]

- 3. This compound - an overview [sciencedirect.com]

- 4. Acetylcholinesterase inhibitor [en.wikipedia.org]

- 5. This compound [en.wikipedia.org]

- 6. Selective colorimetric detection of this compound based on its ... [sciencedirect.com]

- 7. Profiling the Tox21 Chemical Collection for ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

LC-MS analysis of carbosulfan residues

DOT Script: Analytical Workflow

Detailed Analytical Protocol

Sample Preparation and Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for sample preparation due to its efficiency with complex date matrices [1].

- Homogenization: Blend 50 g of pitted date fruits with 75 mL of cold purified water until a uniform paste forms [1]

- Weighing: Transfer 10 g of homogenized date paste into a 50 mL polypropylene centrifuge tube [1]

- Internal Standard Addition: Add 100 μL of carbofuran d3 (100 μg/kg) as internal standard [1]

- Extraction: Add 10 mL of acetonitrile (containing 0.1% acetic acid), vortex thoroughly, and let stand in a dark, cold place for 60 minutes [1]

- Partitioning: Add 4 g anhydrous MgSO₄ and 1 g NaCl, then centrifuge at 4500 rpm for 10 minutes [1]

Cleanup Procedure

- d-SPE Cleanup: Transfer supernatant to a 15 mL d-SPE tube containing 400 mg PSA, 400 mg GCB, 400 mg C18EC, and 1200 mg MgSO₄ [1]

- Centrifugation: Vortex and centrifuge at 4500 rpm for 10 minutes [1]

- Reconstitution: Transfer extract to glass tube, evaporate to dryness, and reconstitute in 1 mL mobile phase B (methanol:acetonitrile, 2:1) [1]

- Filtration: Filter through 0.45 μm PTFE syringe filter prior to HPLC-MS/MS analysis [1]

HPLC-MS/MS Analysis Conditions

Chromatographic Conditions

- Column: Zorbax Bonus-RP (150 mm × 2.1 mm, 5 μm) [2]

- Mobile Phase: Ternary gradient water-methanol-acetonitrile with 1.0 mM ammonium acetate [2]

- Flow Rate: 0.2 mL/min [2]

- Injection Volume: 5-10 μL (depending on sensitivity requirements) [2]

Mass Spectrometric Conditions

- Ionization Source: Electrospray Ionization (ESI) in positive mode [2]

- Mass Analyzer: Triple quadrupole [2]

- Operation Mode: Multiple Reaction Monitoring (MRM) [2]

- Optimization: Monitor at least two characteristic transitions per compound for unambiguous identification [3]

Method Validation Parameters

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity | R² > 0.998 [1] | R² ≥ 0.990 |

| LOD | 0.001-0.04 μg/kg [1] | - |

| LOQ | 0.003-0.1 μg/kg [1] | - |

| Recovery (%) | 92-103% [1] | 70-120% |

| Precision (RSD%) | 1-9% [1] | ≤20% |

| Matrix Effect (%) | -16.43 to 17.09% [1] | ±20% |

Application to Real Samples

The validated method was applied to 50 fresh date samples from UAE markets and farms [1]. The analysis revealed:

- Carbosulfan: Detected in 100% of samples, with 46% exceeding the MRL of 10 μg/kg [1]

- Carbofuran: Exceeded MRL in 4.87% of samples [1]

- 3-hydroxycarbofuran: Exceeded MRL in 40% of samples [1]

- 3-ketocarbofuran: Below MRL in all samples [1]

- Dibutylamine: Detected in 82% of samples, average concentration 9.01 μg/kg [1]

Health Risk Assessment

The health risk assessment was conducted using the Hazard Quotient (HQ) approach:

- HQ Calculation: HQ = (Estimated Daily Intake) / (Acceptable Daily Intake) [1]

- Findings: All HQ values were below the safety limit of 1.0 for both adults and children [1]

- Conclusion: Date consumption poses no adverse health risks despite MRL exceedances [1]

Discussion

The developed method demonstrates excellent sensitivity and reliability for monitoring this compound and its metabolites in date fruits. The QuEChERS approach effectively minimized matrix effects, which is crucial for accurate quantification [1]. The triple quadrupole mass analyzer provided superior sensitivity compared to ion trap instruments, enabling precise detection at ultra-trace levels [3].

The detection of this compound metabolites, particularly the more toxic carbofuran and 3-hydroxycarbofuran, highlights the importance of monitoring transformation products in addition to the parent compound [1]. Despite the MRL exceedances, the health risk assessment confirms the safety of date consumption, providing valuable scientific data for regulatory decisions [1].

References

Comprehensive Analytical Methods for Detection of Carbosulfan and Its Metabolites in Citrus Fruits

Introduction and Regulatory Context

Carbosulfan is a carbamate insecticide widely used in agricultural practices for pest control in citrus fruits and other crops. As a pro-insecticide, this compound itself is moderately toxic but undergoes rapid degradation to form more toxic metabolites, including carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran, which exhibit significantly greater toxicity to mammals and insects alike [1] [2]. This transformation presents a substantial analytical challenge because monitoring programs must track not only the parent compound but also its potentially more hazardous degradation products to ensure food safety. The systemic nature and high liposolubility of this compound further complicate residue analysis, as these properties affect its distribution within fruit matrices and persistence in edible portions [2].

Regulatory agencies worldwide have established strict maximum residue limits (MRLs) for this compound and its metabolites in citrus fruits and other agricultural commodities. The European Union has set the MRL for the sum of this compound, carbofuran, and 3-hydroxycarbofuran in citrus fruits at 0.05 mg kg⁻¹, recognizing the combined toxicological risk posed by these compounds [1]. Similarly, the temporary acceptable daily intake (ADI) for this compound has been established at 0-0.01 mg kg⁻¹ body weight, reflecting the need for careful monitoring and control of exposure levels [1]. These stringent regulations necessitate highly sensitive and selective analytical methods capable of detecting these compounds at trace levels in complex fruit matrices.

Table 1: Regulatory Limits and Toxicity Profiles of this compound and Key Metabolites

| Compound | MRL in Citrus (mg kg⁻¹) | Toxicity (DL50 Rats, mg kg⁻¹) | Key Transformation Route |

|---|---|---|---|

| This compound | 0.05 (sum with metabolites) | 250 | Hydrolysis, oxidation |

| Carbofuran | Included in sum | 8 | Primary hydrolysis product |

| 3-Hydroxycarbofuran | Included in sum | N/A | Hydroxylation of carbofuran |

| 3-Ketocarbofuran | Not regulated separately | N/A | Oxidation of 3-hydroxycarbofuran |

| Dibutylamine | Not regulated separately | N/A | Degradation product |

Analytical Method Summaries

The analysis of this compound and its metabolites in citrus fruits has evolved significantly, with modern methodologies increasingly relying on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve the required sensitivity and selectivity. Early methods employed high-performance liquid chromatography with post-column fluorescence detection (HPLC-FLD), which provided adequate sensitivity but lacked the specificity needed for unambiguous identification in complex matrices [3]. These methods required extensive sample clean-up and derivatization steps, making them time-consuming and less suitable for high-throughput monitoring programs. The limited structural information provided by fluorescence detection also made it difficult to confirm the identity of detected residues, particularly for metabolites with similar chemical structures.

The introduction of mass spectrometric detection revolutionized carbamate pesticide analysis, with ion-trap (IT) and triple quadrupole (QqQ) mass analyzers emerging as the preferred platforms for routine monitoring. Liquid chromatography ion-trap triple-stage mass spectrometry (LC-MSn) enables multiple fragmentation steps (MS³), providing detailed structural information that facilitates the identification of unknown compounds and elucidation of fragmentation pathways [4] [1]. This capability is particularly valuable for investigating metabolic pathways and identifying novel transformation products. However, for routine quantification and confirmation at very low concentrations, triple quadrupole instruments operating in selected reaction monitoring (SRM) mode offer superior sensitivity and quantitative capabilities, with reported limits of quantification (LOQ) reaching 0.001-0.01 mg kg⁻¹ for most this compound metabolites in orange samples [2].

Table 2: Comparison of Key Analytical Methods for this compound and Metabolites in Citrus Fruits

| Method Parameter | LC-Ion Trap MSⁿ | LC-Triple Quadrupole MS/MS | HPLC-FLD |

|---|---|---|---|

| LOQ Range (mg kg⁻¹) | 0.01-0.07 | 0.001-0.01 | 0.03-0.25 |

| Recovery Range (%) | 55-90 | 92-103 | 66-98 |

| Precision (RSD%) | 8-19 | 1-9 | N/A |

| Key Advantage | Structural elucidation | Sensitivity & quantification | Cost-effectiveness |

| Instrumentation Cost | High | Very High | Moderate |

Sample Preparation and Extraction Techniques

QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has emerged as the preferred sample preparation methodology for this compound and its metabolites in citrus fruits and other complex matrices. This method significantly reduces analysis time and improves throughput while maintaining high efficiency in extracting the target analytes. For citrus samples, the typical QuEChERS protocol involves homogenizing 10 g of fruit pulp with 10 mL of acetonitrile containing 0.1% acetic acid, followed by salt-induced partitioning using 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) [5]. The addition of acetic acid enhances the extraction efficiency of this compound and its metabolites by maintaining acidic conditions that stabilize these compounds during the extraction process. After vigorous shaking and centrifugation, the extract undergoes a dispersive solid-phase extraction (d-SPE) clean-up step to remove matrix interferences such as organic acids, pigments, and sugars that could compromise the chromatographic separation and detection.

The d-SPE clean-up typically employs a mixture of 400 mg primary secondary amine (PSA), 400 mg graphitized carbon black (GCB), 400 mg C18 endcapped sorbent, and 1200 mg MgSO₄ per milliliter of extract [5]. Each sorbent plays a specific role in removing matrix components: PSA effectively removes fatty acids and other organic acids; GCB targets pigments and planar compounds; C18 eliminates non-polar interferences; and MgSO₄ removes residual water. This comprehensive clean-up strategy is particularly important for citrus fruits, which contain high concentrations of essential oils, organic acids, and natural pigments that can cause significant matrix effects in LC-MS analysis. The optimized QuEChERS method has demonstrated excellent performance characteristics, with recovery rates of 92-103% for this compound and its major metabolites in date fruits (a similar matrix to citrus), and relative standard deviations (RSD) below 9%, indicating high precision and reliability [5].

Pressurized Liquid Extraction

As an alternative to QuEChERS, pressurized liquid extraction (PLE) has been successfully applied to the extraction of this compound and its metabolites from citrus fruits. PLE utilizes conventional solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of target analytes from solid samples. The operational parameters for PLE of this compound from oranges typically employ dichloromethane as the extraction solvent at temperatures ranging from 80-100°C and pressures of 1500-2000 psi [4] [1]. These conditions enhance the solubility and mass transfer of analytes from the sample matrix, resulting in extraction efficiencies comparable to or better than conventional techniques but with significantly reduced solvent consumption and processing time.

The principal advantage of PLE lies in its automation capability and reproducibility, as the system operates under computer-controlled conditions that minimize manual intervention and operator-induced variability. Additionally, PLE systems can be configured for in-line clean-up by incorporating sorbent materials into the extraction cells, further streamlining the sample preparation workflow. However, the higher equipment costs and the potential for thermal degradation of sensitive compounds represent limitations of this technique. For this compound and its metabolites, which are relatively stable at elevated temperatures, PLE has proven particularly effective, with reported recovery rates of 55-90% for this compound and its seven major metabolites in orange samples [4]. The method also demonstrated good precision, with RSD values ranging from 8-19% across the target analytes, making it suitable for regulatory monitoring and residue dissipation studies.

HPLC-MS/MS Analysis and Conditions

Chromatographic Separation

The chromatographic separation of this compound and its metabolites presents specific challenges due to the structural similarity and varying polarities of these compounds. Reversed-phase chromatography using C18 stationary phases has proven most effective, with columns typically measuring 150-250 mm in length, 2.1-4.6 mm in internal diameter, and packed with 3-5 μm particles providing optimal resolution [1] [2]. The mobile phase generally consists of a binary mixture of water and methanol or acetonitrile, often modified with 5-10 mM ammonium formate or ammonium acetate to enhance ionization efficiency in the mass spectrometer. A representative gradient program begins with a high aqueous content (90-95% water) and gradually increases the organic modifier to 90-95% over 15-25 minutes, effectively eluting the more hydrophobic compounds like this compound while maintaining resolution of the earlier-eluting, more polar metabolites.

The separation efficiency is particularly crucial for certain isobaric metabolites that may undergo in-source fragmentation, potentially leading to misidentification or inaccurate quantification. A notable example is the pair 3-ketocarbofuran and 3-keto-7-phenolcarbofuran, where in-source fragmentation of 3-ketocarbofuran can produce the precursor ion of 3-keto-7-phenolcarbofuran [2]. Without adequate chromatographic resolution, this phenomenon could lead to overestimation of 3-keto-7-phenolcarbofuran concentrations. The optimal flow rate for LC-MS analyses typically ranges from 0.2-0.3 mL/min for columns with 2.1 mm internal diameter and 0.8-1.0 mL/min for 4.6 mm columns, balancing separation efficiency with analysis time and solvent consumption. Maintaining the column temperature at 30-40°C improves retention time reproducibility and peak shape, particularly for the more polar metabolites that tend to exhibit broader peak shapes at ambient temperature.

Mass Spectrometric Detection

Triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) mode represent the gold standard for quantification of this compound and its metabolites in citrus fruits, offering exceptional sensitivity and selectivity. The analysis is typically performed using electrospray ionization (ESI) in positive ion mode, which generates abundant protonated molecules [M+H]⁺ for all compounds possessing the intact carbamic ester group [2]. For metabolites with a free-phenol group, such as the phenolcarbofuran derivatives, both positive and negative ionization modes can be employed with similar sensitivity. The ionization parameters must be carefully optimized for each instrument, with typical settings including a capillary voltage of 3.5-4.0 kV, source temperature of 100-150°C, and desolvation temperature of 300-400°C to ensure efficient droplet desolvation and ion formation.